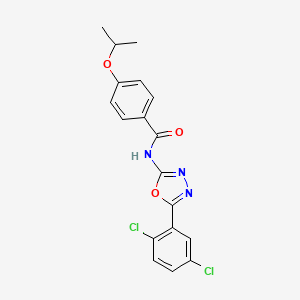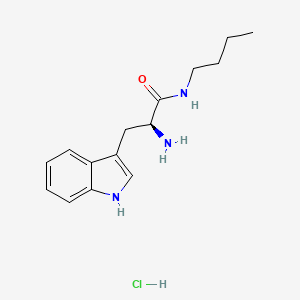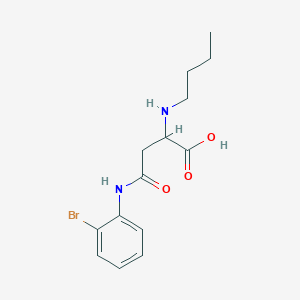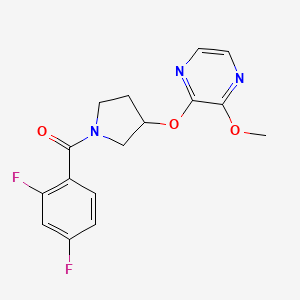
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached . The isopropoxy group is a common functional group in organic chemistry, consisting of an isopropyl group bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of appropriate precursors under specific conditions . For example, hydrazones and their metal complexes have been synthesized by conventional as well as microwave methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of stable complexes in coordination chemistry . These compounds can act as catalysts for various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as solubility, melting point, boiling point, and reactivity with other substances are often determined .Applications De Recherche Scientifique
Synthesis of Oxadiazoles
Oxadiazoles are synthesized through various chemical reactions, often involving the condensation of hydrazides with carboxylic acids or their derivatives. For instance, Shakir, Ariffin, and Abdulla (2014) reported the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, showcasing the versatility of oxadiazoles in incorporating different substituents for enhanced chemical properties. These compounds were evaluated for their antioxidant activity, demonstrating the potential of oxadiazoles in contributing to the development of antioxidants (Shakir, Ariffin, & Abdulla, 2014).
Antimicrobial Applications
Oxadiazoles also show promise in antimicrobial applications. Kapadiya, Dubal, Bhola, and Dholaria (2020) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity against various microorganisms. Their findings suggest that certain oxadiazole derivatives possess significant antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Applications in Agrochemistry
In the field of agrochemistry, oxadiazoles have been explored for their herbicidal properties. Matringe, Camadro, Labbé, and Scalla (1989) studied the inhibition of protoporphyrinogen oxidase by oxadiazon, highlighting the potential of oxadiazoles in the development of herbicides. This enzyme is crucial in the biosynthesis of chlorophyll and heme, making its inhibitors valuable as herbicidal agents (Matringe, Camadro, Labbé, & Scalla, 1989).
Pharmaceutical Applications
Pharmaceutical applications of oxadiazoles extend to their use as anticancer agents. Ravinaik, Rao, Rao, Ramachandran, and Reddy (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activity. Their research contributes to the ongoing search for novel anticancer compounds, demonstrating the potential of oxadiazoles in therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10(2)25-13-6-3-11(4-7-13)16(24)21-18-23-22-17(26-18)14-9-12(19)5-8-15(14)20/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOXVWKZMAXHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)


![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)


![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)
![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)
![3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2839436.png)
![Methyl 5-[(pentachlorophenoxy)methyl]-2-furoate](/img/structure/B2839437.png)
